molecular formula C25H19F2N3O3S B1149933 KIN1408

KIN1408

カタログ番号 B1149933
分子量: 479.5
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

KIN1408 is an antiviral small molecule compound, as agonists of the RLR pathway. this compound activate IRF3 through MAVS, thereby inhibiting infection by viruses of the families Flaviviridae (West Nile virus, dengue virus and hepatitis C virus), Filoviridae (Ebola virus), Orthomyxoviridae (influenza A virus), Arenaviridae (Lassa virus) and Paramyxoviridae (respiratory syncytial virus, Nipah virus) .

科学的研究の応用

1. Prognostic Marker in Ovarian Cancer

KIF14 (kinesin family member 14) has been identified as a significant prognostic marker in ovarian cancer. Research shows that KIF14 genomic gain and mRNA overexpression are common in ovarian cancer tumors compared to normal epithelium. High KIF14 levels in tumors independently predict worse outcomes, with increased rates of recurrence. The role of KIF14 in promoting a tumorigenic phenotype in ovarian cancer cells beyond its known function in proliferation has been highlighted, suggesting its potential as a therapeutic target (Thériault et al., 2012).

2. Oncogenic Roles and Therapeutic Target

KIF14's importance in cancer is well-characterized, and it is gaining interest as a prognostic marker and therapeutic target. Located on a commonly gained chromosome region in many cancers, KIF14 shows overexpression in multiple neoplasms such as breast, lung, ovarian, liver, and brain cancers. Its tumor-specific expression correlates with stage, aggressiveness, and poor patient outcomes. KIF14's interaction with tumorigenic signaling pathways promotes cellular behaviors like adhesion, invasion, and chemotherapeutic resistance, thereby facilitating tumor progression (Thériault & Corson, 2015).

3. Independent Prognostic Marker in Lung Cancer

KIF14 expression in lung cancer, particularly in non-small-cell lung carcinoma, has been found to be an independent prognostic factor for disease-free survival. The study reveals that KIF14 overexpression significantly decreases disease-free survival and is prognostic of poor outcome in lung cancer patients. Furthermore, KIF14 knockdown in cancer cell lines decreases tumorigenicity in vitro, underscoring its potential as a clinically relevant oncogene and target for further study (Corson et al., 2007).

4. Association with Poor Prognosis in Epithelial Ovarian Cancer

In epithelial ovarian cancer, KIF14 overexpression has been correlated with a poor prognosis. Research indicates that KIF14 expression in these cancer tissues is significantly higher than in normal tissues and is associated with metastasis, histological type, and other prognostic factors. High levels of KIF14 expression were predictors for worse progression-free survival (PFS) and overall survival (OS) in patients with epithelial ovarian cancer (Qiu et al., 2017).

5. Role in Colorectal Cancer Progression

KIF14 plays a critical oncogenic role in colorectal cancer (CRC) progression. It has been observed to be markedly overexpressed in CRC, associated with tumor size and proliferation. KIF14 promotes CRC cell proliferation and accelerates the cell cycle, impacting protein kinase B activation. Additionally, KIF14 is regulated by microRNA-200c at the post-transcriptional level, providing insights into its regulatory mechanisms in colorectal tumorigenesis (Wang et al., 2018).

特性

分子式

C25H19F2N3O3S

分子量

479.5

同義語

KIN-1408; KIN 1408; 7-((4-(difluoromethoxy)phenyl)((5-methoxybenzo[d]thiazol-2-yl)amino)methyl)quinolin-8-ol

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。